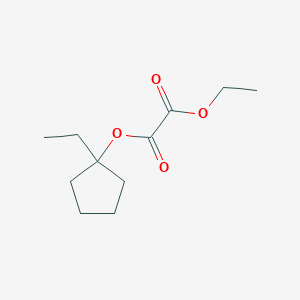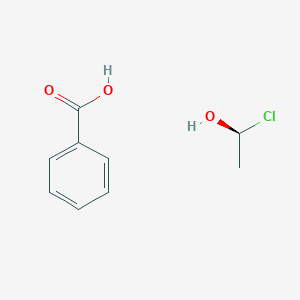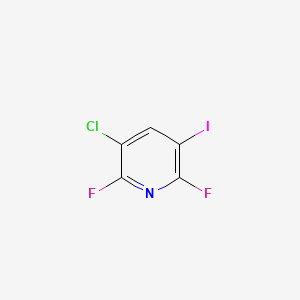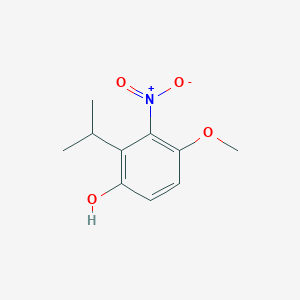
N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two 2,5-di-tert-butylphenyl groups attached to an ethane-1,2-diamine backbone. This compound is known for its steric bulk and electron-donating properties, making it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diamine typically involves the reaction of 2,5-di-tert-butylphenylamine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diamine involves its ability to donate electrons and form stable complexes with metal ions. The compound’s bulky tert-butyl groups provide steric protection, enhancing its stability and reactivity. The molecular targets and pathways involved include interactions with metal centers in catalytic processes and potential interactions with biological macromolecules in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide: A similar compound used as a fluorescence dye and electron acceptor.
N,N’-Di-tert-butylethylenediamine: Another diamine with tert-butyl groups, used in various chemical syntheses.
Uniqueness
N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diamine is unique due to its specific combination of steric bulk and electron-donating properties, making it particularly effective in stabilizing reactive intermediates and forming stable complexes with metal ions. This uniqueness is leveraged in its applications in catalysis and material science.
Propiedades
Número CAS |
700375-17-3 |
|---|---|
Fórmula molecular |
C30H48N2 |
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
N,N'-bis(2,5-ditert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H48N2/c1-27(2,3)21-13-15-23(29(7,8)9)25(19-21)31-17-18-32-26-20-22(28(4,5)6)14-16-24(26)30(10,11)12/h13-16,19-20,31-32H,17-18H2,1-12H3 |
Clave InChI |
MASBVDACUHQTDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)NCCNC2=C(C=CC(=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)

![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)

![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)



![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
